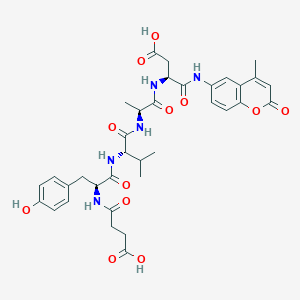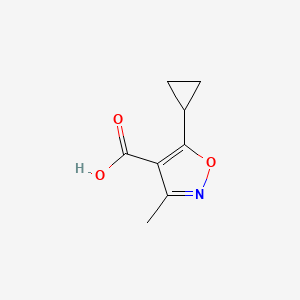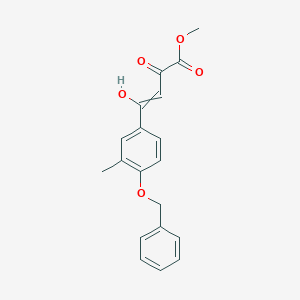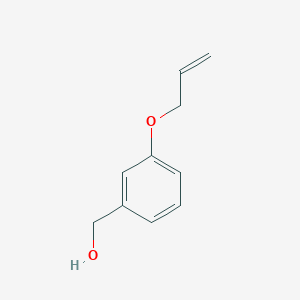
6-(2-Isotiocianatoetil)-2,3-dihidro-1,4-benzodioxina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine is used as a building block for the synthesis of more complex molecules. Its isothiocyanate group makes it a versatile reagent for creating new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including its role as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine is used in the development of new materials and chemicals, including polymers and pharmaceuticals.
Mecanismo De Acción
Target of Action
It is known that isothiocyanates, a group to which this compound belongs, often interact with proteins and enzymes in the body .
Mode of Action
Isothiocyanates are known to form covalent bonds with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Isothiocyanates are known to be involved in various biological processes, including antioxidative and anti-inflammatory activities .
Result of Action
Isothiocyanates have been studied for their potential chemopreventive effects, such as in the prevention of cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with an appropriate isothiocyanate precursor under controlled conditions. One common method is the reaction of 2,3-dihydro-1,4-benzodioxine with thiocyanic acid in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound may result in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Phenethyl isothiocyanate: Another isothiocyanate compound with similar biological activities.
Allyl isothiocyanate: A naturally occurring isothiocyanate found in cruciferous vegetables.
Sulforaphane: A well-known isothiocyanate with potential health benefits.
Uniqueness: 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific chemical structure, which includes the dihydrobenzodioxine moiety. This structural feature distinguishes it from other isothiocyanates and contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-(2-isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c15-8-12-4-3-9-1-2-10-11(7-9)14-6-5-13-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTAEIAJAJWHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)







